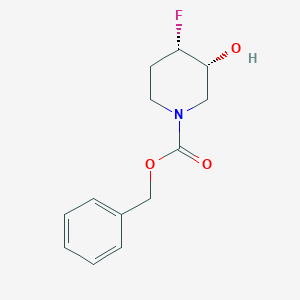

cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester

Description

cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C13H16FNO3 It is known for its unique structural features, which include a piperidine ring substituted with a fluoro and hydroxy group, and a benzyl ester functional group

Properties

Molecular Formula |

C13H16FNO3 |

|---|---|

Molecular Weight |

253.27 g/mol |

IUPAC Name |

benzyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 |

InChI Key |

HNBFJUNWIWJEJJ-NWDGAFQWSA-N |

Isomeric SMILES |

C1CN(C[C@H]([C@H]1F)O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Fluoro and Hydroxy Groups: The fluoro and hydroxy groups are introduced via selective fluorination and hydroxylation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

Reduction: The compound can be reduced to remove the fluoro group or to convert the ester group to an alcohol.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol or removal of the fluoro group.

Substitution: Formation of new compounds with different functional groups replacing the fluoro group.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the study of enzyme inhibition and receptor binding.

Medicine:

- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of pharmaceuticals and fine chemicals.

- Used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

- cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid methyl ester

- trans-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester

- cis-4-Chloro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester

Comparison:

- Structural Differences: The presence of different substituents (e.g., fluoro vs. chloro) or different ester groups (e.g., benzyl vs. methyl) can significantly affect the compound’s properties.

- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.

- Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester can make it more suitable for specific research or industrial purposes.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : Benzyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

- Molecular Formula : C13H16FNO3

- Molecular Weight : 253.27 g/mol

Research indicates that piperidine derivatives, including this compound, may exhibit various biological activities through several mechanisms:

- Cholinesterase Inhibition : Piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The incorporation of piperidine moieties enhances the bioavailability and efficacy of these compounds in targeting cholinergic pathways .

- Anticancer Activity : Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds derived from piperidine have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The structural modifications in these compounds can significantly influence their biological activity and selectivity.

- Anti-inflammatory Effects : Some piperidine derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Alzheimer's Disease Treatment : A study investigated the effects of piperidine derivatives on cognitive function in animal models of Alzheimer's disease. The results demonstrated improved memory retention and reduced amyloid plaque formation, indicating a neuroprotective effect attributed to cholinesterase inhibition .

- Cancer Therapy : Another research effort focused on the anticancer properties of a series of piperidine derivatives, including this compound. The study found that these compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.